2,5-Dimethyl-4-(methylthio)benzoic acid
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Overview
Description
2,5-Dimethyl-4-(methylthio)benzoic acid is an organic compound with the molecular formula C10H12O2S It is a derivative of benzoic acid, characterized by the presence of two methyl groups and a methylthio group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4-(methylthio)benzoic acid can be achieved through several methods. One common approach involves the methylation of 2,5-dimethylbenzoic acid using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques such as recrystallization or chromatography to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-4-(methylthio)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, ether as a solvent.
Substitution: Sodium hydride, dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2,5-Dimethyl-4-(methylthio)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-4-(methylthio)benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the methylthio group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylbenzoic acid: Lacks the methylthio group, resulting in different chemical properties and reactivity.
4-(Methylthio)benzoic acid: Lacks the additional methyl groups, leading to variations in its physical and chemical properties.
Uniqueness
2,5-Dimethyl-4-(methylthio)benzoic acid is unique due to the combination of its methyl and methylthio substituents, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Biological Activity
2,5-Dimethyl-4-(methylthio)benzoic acid, also known as mesifurane, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its effects on cellular mechanisms, antioxidant activities, and potential therapeutic applications.
- Chemical Formula : C₁₁H₁₄O₂S
- Molecular Weight : 210.30 g/mol
- Structure : The compound features a benzoic acid core with two methyl groups and a methylthio group, which may influence its reactivity and biological interactions.
Antioxidant Activity
Research indicates that mesifurane exhibits significant antioxidant properties. In vitro studies have shown that it can scavenge free radicals, thereby protecting cellular components from oxidative damage. This property is crucial in preventing various diseases linked to oxidative stress, including cancer and neurodegenerative disorders.
Antitumor Effects
A study highlighted the compound's ability to reduce nephrotoxicity associated with cisplatin treatment in rats without compromising its antitumor efficacy against colonic adenocarcinoma (CC 531). The administration of 4-(methylthio)benzoic acid was shown to significantly mitigate the toxic effects of cisplatin while maintaining its anticancer activity .
Anti-inflammatory Properties
In another study, derivatives of benzoic acid were evaluated for their anti-inflammatory effects. The findings suggested that these compounds could modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .
Enzyme Modulation
Mesifurane has been reported to affect various enzymatic activities. For instance, it has been shown to enhance the activity of cathepsins B and L, which are involved in protein degradation pathways such as the ubiquitin-proteasome system (UPS) and autophagy-lysosome pathway (ALP). This modulation suggests a role for mesifurane in maintaining cellular homeostasis and protein turnover .
Case Studies
- Cisplatin Nephrotoxicity : In a controlled study involving rats, administration of 4-(methylthio)benzoic acid significantly reduced nephrotoxic effects caused by cisplatin without affecting the drug's antitumor activity. Histopathological evaluations confirmed less renal damage compared to untreated controls .
- Inflammation Models : Various benzoic acid derivatives were tested in models of inflammation. Compounds similar to mesifurane demonstrated reduced levels of pro-inflammatory cytokines in cell cultures stimulated with lipopolysaccharides (LPS), indicating their potential as anti-inflammatory agents .
Properties
Molecular Formula |
C10H12O2S |
---|---|
Molecular Weight |
196.27 g/mol |
IUPAC Name |
2,5-dimethyl-4-methylsulfanylbenzoic acid |
InChI |
InChI=1S/C10H12O2S/c1-6-5-9(13-3)7(2)4-8(6)10(11)12/h4-5H,1-3H3,(H,11,12) |
InChI Key |
HZFJKTRQLCCAKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1SC)C)C(=O)O |
Origin of Product |
United States |
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